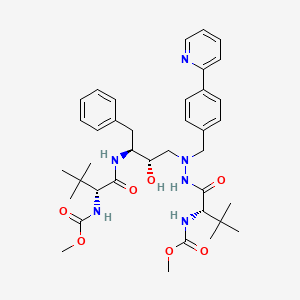

(3S,8S,9S,12R)-Atazanavir

描述

(3S,8S,9S,12R)-Atazanavir is a stereoisomer of Atazanavir, a protease inhibitor used in the treatment of HIV infection. This compound is known for its ability to inhibit the action of the HIV-1 protease enzyme, which is crucial for the maturation of infectious virus particles.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8S,9S,12R)-Atazanavir typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The process often starts with the preparation of a chiral intermediate, followed by several coupling and protection-deprotection steps.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

化学反应分析

Types of Reactions

(3S,8S,9S,12R)-Atazanavir can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

科学研究应用

HIV Treatment

Atazanavir is classified as an antiviral protease inhibitor and is indicated for use in combination with other antiretroviral agents for the treatment of HIV-1 infection in both adults and pediatric patients . Its mechanism of action involves selectively inhibiting the processing of viral proteins necessary for the maturation of HIV, thereby preventing viral replication .

Clinical Studies and Efficacy

Several clinical trials have demonstrated Atazanavir's efficacy:

- Study AI424-008 : Compared Atazanavir (400 mg and 600 mg) with Nelfinavir in treatment-naive patients over 48 weeks. Results showed similar CD4 cell rises and viral suppression rates across both arms, with Atazanavir exhibiting a neutral lipid profile .

- Study AI424-044 : This long-term study confirmed that Atazanavir is safe and effective for extended use, showing stable lipid parameters in patients who switched from Nelfinavir to Atazanavir .

- Switching Studies : Patients switching to Atazanavir therapy experienced fewer cholesterol and triglyceride elevations compared to those on other protease inhibitors, indicating a favorable lipid profile .

Pharmacokinetic Enhancements

Recent studies have explored the potential of Atazanavir to enhance the pharmacokinetics of other drugs. For instance, a study indicated that co-administration of Atazanavir with Ritonavir increased the exposure of Tizoxanide, a metabolite of Nitazoxanide, without adverse effects . This suggests that Atazanavir can be utilized to improve the bioavailability of other therapeutic agents.

Potential Applications Beyond HIV

While primarily used for HIV treatment, ongoing research is investigating additional applications for Atazanavir:

- Antiviral Activity Against Other Pathogens : Preliminary in vitro studies suggest that Atazanavir may exhibit activity against SARS-CoV-2, the virus responsible for COVID-19. This positions Atazanavir as a potential candidate for repurposing in treating viral infections beyond HIV .

- Lipid Management : Due to its neutral effect on lipid levels compared to other antiretrovirals, Atazanavir may be beneficial in managing dyslipidemia in patients requiring antiretroviral therapy .

Safety Profile and Side Effects

Atazanavir is generally well-tolerated; however, it can cause elevated bilirubin levels, which has led to treatment discontinuation in a small percentage of patients . Monitoring liver function and bilirubin levels is essential during therapy.

Comparative Studies with Other Antiretrovirals

Atazanavir has been compared with various other protease inhibitors:

作用机制

The mechanism of action of (3S,8S,9S,12R)-Atazanavir involves the inhibition of the HIV-1 protease enzyme. This enzyme is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. By inhibiting this enzyme, this compound prevents the maturation of infectious virus particles, thereby reducing viral load in the body.

相似化合物的比较

Similar Compounds

Ritonavir: Another protease inhibitor used in HIV treatment.

Lopinavir: Often used in combination with Ritonavir for enhanced efficacy.

Darunavir: Known for its high potency and resistance profile.

Uniqueness

(3S,8S,9S,12R)-Atazanavir is unique due to its specific stereochemistry, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other protease inhibitors. Its ability to maintain efficacy with a lower pill burden and fewer side effects makes it a valuable option in HIV therapy.

生物活性

(3S,8S,9S,12R)-Atazanavir, commonly known as atazanavir (ATV), is a protease inhibitor used primarily in the treatment of HIV-1 infection. This compound has gained attention due to its unique pharmacological profile and its effects on lipid metabolism, viral suppression, and safety in various patient populations. This article delves into the biological activity of atazanavir, supported by clinical studies and research findings.

Atazanavir functions as an inhibitor of the HIV-1 protease enzyme, which is crucial for the viral replication process. By inhibiting this enzyme, atazanavir prevents the cleavage of viral polyproteins into functional proteins, thereby halting the maturation of infectious viral particles. Additionally, atazanavir is known to interact with cytochrome P450 enzymes (particularly CYP3A4) and P-glycoprotein, affecting its own metabolism and that of co-administered drugs .

Pharmacokinetics

The pharmacokinetic properties of atazanavir include:

- Bioavailability : Atazanavir exhibits nonlinear pharmacokinetics with increased bioavailability when taken with food. The mean elimination half-life is approximately 7–8 hours .

- Protein Binding : It is highly bound to plasma proteins (approximately 89% to α1-acid glycoprotein) which influences its distribution and efficacy .

- Metabolism : Atazanavir is extensively metabolized in the liver, resulting in several inactive metabolites. Its interaction with CYP3A4 can lead to significant drug-drug interactions .

Clinical Efficacy

Atazanavir has been shown to be effective in both treatment-naive and treatment-experienced patients. Key findings from clinical studies include:

- Viral Load Reduction : In a comparative study, atazanavir/ritonavir showed a trend toward higher rates of viral suppression compared to other regimens after 96 weeks of treatment .

- CD4 Cell Count Increase : Studies report significant increases in CD4 cell counts among patients treated with atazanavir. For instance, one study noted an increase from a baseline mean CD4 count of 364 cells/mm³ to 618 cells/mm³ after 42 months .

Safety Profile

While atazanavir is generally well-tolerated, it is associated with specific adverse effects:

- Hyperbilirubinemia : A common side effect observed in over 40% of patients, often leading to treatment discontinuation in less than 2% of cases. This condition arises due to inhibition of UGT1A1-mediated bilirubin glucuronidation .

- Lipid Profile Improvement : Unlike many other protease inhibitors, atazanavir has a neutral or beneficial effect on lipid profiles. Studies indicate that patients on atazanavir experience less increase in total cholesterol and triglycerides compared to those on other antiretroviral therapies .

Case Studies

Several case studies have highlighted the effectiveness and safety of atazanavir:

- Pediatric Population : A study involving children and adolescents showed that 56% of participants receiving atazanavir had significant reductions in HIV viral load and increases in CD4 counts over a follow-up period .

- Long-term Efficacy : In a retrospective analysis of HIV-experienced adults on atazanavir/ritonavir regimens for up to five years, over 80% remained on treatment without significant adverse effects related to hyperbilirubinemia or lipid abnormalities .

Summary Table

| Parameter | Findings |

|---|---|

| Mechanism | Protease inhibitor |

| Bioavailability | Enhanced with food; nonlinear pharmacokinetics |

| Half-life | 7–8 hours |

| Common Side Effects | Hyperbilirubinemia (40% prevalence) |

| Impact on Lipids | Neutral or improved lipid profiles |

| Efficacy | Significant viral load reduction; increased CD4 counts |

属性

IUPAC Name |

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-RTNMLALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332981-16-4 | |

| Record name | Atazanavir S,S,S,R-diastereomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332981164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATAZANAVIR S,S,S,R-DIASTEREOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X94JYE6DE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。